tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate
Brand Name: Vulcanchem
CAS No.: 1803596-57-7
VCID: VC2605361
InChI: InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-11(8-13)5-4-6-11/h8H,4-7H2,1-3H3,(H,12,14)
SMILES: CC(C)(C)OC(=O)NCC1(CCC1)C=O
Molecular Formula: C11H19NO3
Molecular Weight: 213.27 g/mol

tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate

CAS No.: 1803596-57-7

Cat. No.: VC2605361

Molecular Formula: C11H19NO3

Molecular Weight: 213.27 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate - 1803596-57-7

Specification

CAS No. 1803596-57-7
Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
IUPAC Name tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate
Standard InChI InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-11(8-13)5-4-6-11/h8H,4-7H2,1-3H3,(H,12,14)
Standard InChI Key IJLNNGPCNJWBMU-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1(CCC1)C=O
Canonical SMILES CC(C)(C)OC(=O)NCC1(CCC1)C=O

Introduction

Chemical Identity and Structure

Basic Information

tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate is an organic compound characterized by several distinct functional groups, including a tert-butyl carbamate group attached to a cyclobutyl system bearing a formyl substituent. The key identifiers for this compound are summarized in the table below:

ParameterValue
CAS Registry Number1803596-57-7
Molecular FormulaC11H19NO3
Molecular Weight213.27 g/mol
IUPAC Nametert-butyl N-[(1-formylcyclobutyl)methyl]carbamate
Alternative Names1,1-Dimethylethyl N-[(1-formylcyclobutyl)methyl]carbamate; Carbamic acid, N-[(1-formylcyclobutyl)methyl]-, 1,1-dimethylethyl ester

This compound contains a cyclobutyl ring as its core structural element, with a formyl group and a methylcarbamate functionality attached to the same carbon of the ring .

Structural Characteristics

The molecular structure of tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate features several key elements:

  • A cyclobutyl ring, which is a four-membered carbocyclic system

  • A formyl group (CHO) directly attached to the cyclobutyl ring

  • A methylamine linkage connecting the ring to the carbamate group

  • A tert-butyloxycarbonyl (Boc) protecting group

The standard InChI notation for this compound is:
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-11(8-13)5-4-6-11/h8H,4-7H2,1-3H3,(H,12,14)

The corresponding SMILES notation is:
CC(C)(C)OC(=O)NCC1(CCC1)C=O

These notations provide a standardized representation of the compound's structure that can be interpreted by chemical databases and computational chemistry software.

Physical and Chemical Properties

Physical Properties

The physical properties of tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate are primarily derived from its molecular structure and functional groups. While specific experimental data on physical properties is limited in the available literature, the following characteristics can be inferred:

  • Physical State: Likely a white to off-white solid at room temperature (based on similar carbamate compounds)

  • Solubility: Expected to be soluble in organic solvents such as dichloromethane, chloroform, and dimethylformamide; limited solubility in water

  • Stability: Moderately stable under standard laboratory conditions, but sensitive to strong acids that can cleave the Boc group

The compound's cyclobutyl ring contributes to its conformational properties, while the formyl and carbamate groups influence its reactivity profile.

Reactive Functional Groups

tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate contains several reactive functional groups that determine its chemical behavior:

  • The aldehyde (formyl) group: Susceptible to nucleophilic addition reactions and reduction

  • The carbamate group: Can undergo hydrolysis under acidic or basic conditions

  • The tert-butyloxycarbonyl (Boc) group: Acts as a protecting group for the amine functionality, removable under acidic conditions

  • The cyclobutyl ring: A strained ring system that can undergo ring-opening reactions under certain conditions

These functional groups make the compound valuable in multi-step organic syntheses, particularly where selective transformations are required.

Synthesis and Applications

Applications in Organic Synthesis

tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate serves as a versatile building block in organic synthesis, particularly in the preparation of more complex molecules. Its applications include:

  • As an intermediate in the synthesis of pharmaceutically relevant compounds

  • In the development of peptidomimetics and other biologically active molecules

  • As a scaffolding element for diversity-oriented synthesis

  • In the preparation of nitrogen-containing heterocycles

The formyl group provides a reactive handle for further transformations, while the protected amine allows for selective modification of the molecule .

QuantityPrice (EUR)Supplier
50 mg735.00 €CymitQuimica
500 mg2,013.00 €CymitQuimica

This high price point reflects the compound's specialized nature and potentially complex synthesis .

Research Landscape

Related Compounds

Understanding the properties and applications of tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate can be enhanced by examining structurally related compounds documented in the chemical literature:

  • tert-butyl N-(1-formylcyclobutyl)carbamate (CAS: 163554-55-0): A closely related analog lacking the methylene spacer between the cyclobutyl ring and the carbamate group

  • tert-butyl N-(1-formylcyclopropyl)-N-methylcarbamate (CAS: 387845-40-1): A related compound with a cyclopropyl ring instead of cyclobutyl, and an additional N-methyl substituent

  • tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate (CAS: 1352999-04-2): A compound with a similar structural framework but containing a cyclohexyl ring instead of cyclobutyl and an amino group instead of formyl

These structural analogs may share similar reaction patterns and synthetic applications, providing additional context for understanding the chemistry of tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate .

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